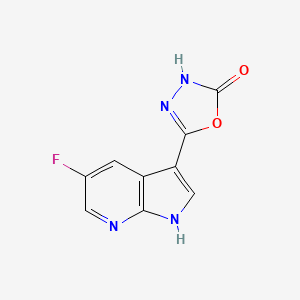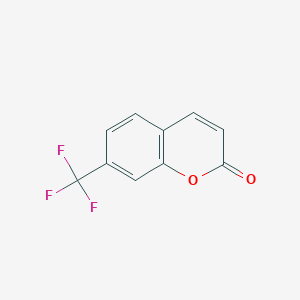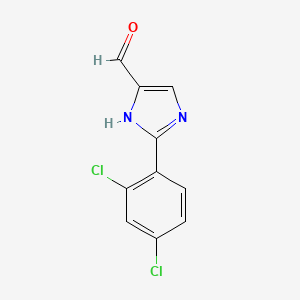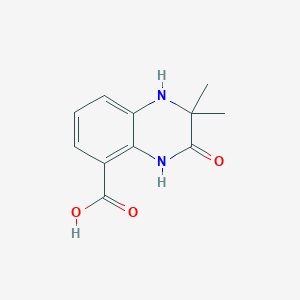
2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique quinoxaline core, which is a bicyclic structure containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminotoluene with dimethyl acetylenedicarboxylate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions: 2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include substituted quinoxalines, reduced tetrahydroquinoxalines, and various functionalized derivatives that can be further utilized in different applications .
科学研究应用
2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
作用机制
The mechanism of action of 2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
相似化合物的比较
Quinoxaline: The parent compound with a similar core structure but lacking the dimethyl and carboxylic acid substitutions.
Tetrahydroquinoxaline: A reduced form of quinoxaline with similar chemical properties.
Indole Derivatives: Compounds with a similar bicyclic structure containing nitrogen atoms.
Uniqueness: The presence of the carboxylic acid group allows for further functionalization, making it a versatile compound in synthetic chemistry and various research fields .
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-oxo-1,4-dihydroquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)10(16)12-8-6(9(14)15)4-3-5-7(8)13-11/h3-5,13H,1-2H3,(H,12,16)(H,14,15) |
InChI 键 |
YZGUDTWQNMJMNL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)NC2=C(C=CC=C2N1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B13686875.png)
![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)
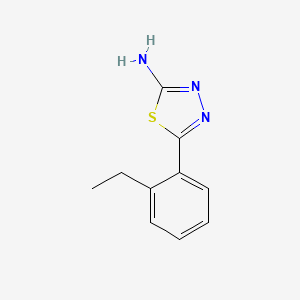
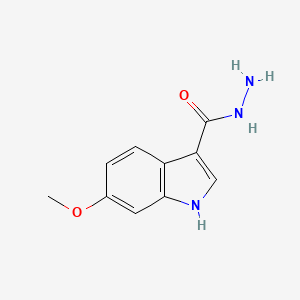
![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)
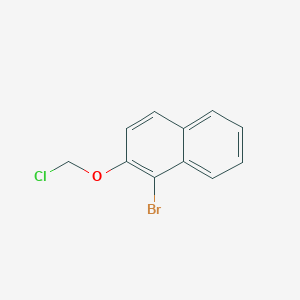
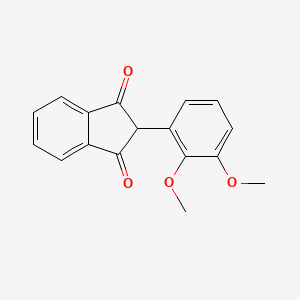
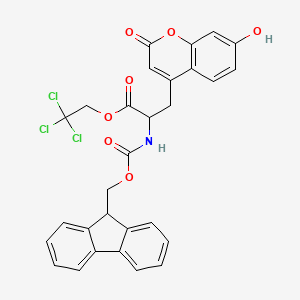
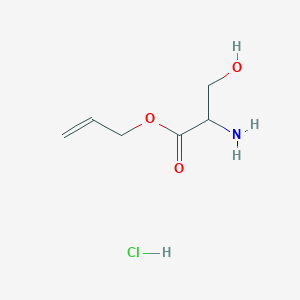
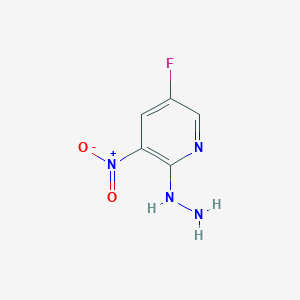
![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
